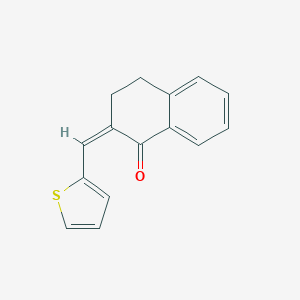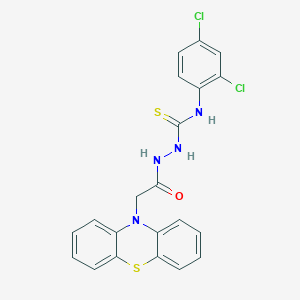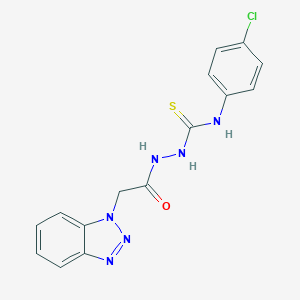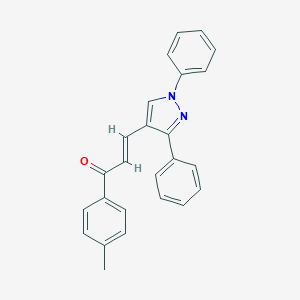![molecular formula C19H13ClN4OS2 B293032 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B293032.png)
6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for various research studies.
Wirkmechanismus
The mechanism of action of 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one is not fully understood. However, it is believed that this compound exerts its effects through the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. It has also been found to induce apoptosis and inhibit cell proliferation in cancer cells.
Biochemical and Physiological Effects:
6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, induce apoptosis, and inhibit cell proliferation in cancer cells. It has also been found to have neuroprotective effects and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one in lab experiments is its unique chemical structure and properties, which make it an ideal candidate for various research studies. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored and studied.
Zukünftige Richtungen
There are several future directions for the study of 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one. One direction is to further study its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, more studies are needed to evaluate its potential toxicity and side effects in humans.
Synthesemethoden
The synthesis of 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one involves a multi-step process. The first step involves the condensation of 4-chlorobenzaldehyde and thiosemicarbazide to form 4-chloro-N'-(4-chlorobenzylidene)thiosemicarbazide. The second step involves the cyclization of this compound with methyl isothiocyanate to form 6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one.
Wissenschaftliche Forschungsanwendungen
6-[(4-chlorobenzylidene)amino]-5-methyl-3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7(6H)-one has been studied for its potential applications in various scientific research studies. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related disorders.
Eigenschaften
Molekularformel |
C19H13ClN4OS2 |
|---|---|
Molekulargewicht |
412.9 g/mol |
IUPAC-Name |
6-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-3-phenyl-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H13ClN4OS2/c1-12-22-17-16(27-19(26)23(17)15-5-3-2-4-6-15)18(25)24(12)21-11-13-7-9-14(20)10-8-13/h2-11H,1H3/b21-11+ |
InChI-Schlüssel |
RXXVJSOLUYPQPZ-SRZZPIQSSA-N |
Isomerische SMILES |
CC1=NC2=C(C(=O)N1/N=C/C3=CC=C(C=C3)Cl)SC(=S)N2C4=CC=CC=C4 |
SMILES |
CC1=NC2=C(C(=O)N1N=CC3=CC=C(C=C3)Cl)SC(=S)N2C4=CC=CC=C4 |
Kanonische SMILES |
CC1=NC2=C(C(=O)N1N=CC3=CC=C(C=C3)Cl)SC(=S)N2C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9-diphenyl-3-[(2-thienylmethylene)amino]pyrido[3',2':4,5]furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B292950.png)
![5-[[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292951.png)
![Benzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone](/img/structure/B292954.png)
![2-[(2-chlorophenyl)methylsulfanyl]-8,8-dimethyl-5-phenyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B292955.png)
![3,7,7-trimethyl-1,4-diphenyl-2,4,6,8-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B292957.png)
![6-[2-(4-chlorophenyl)-2-oxoethoxy]-3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292961.png)
![2-Ethoxy-4-(2-furanyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292962.png)
![2-Ethoxy-4-phenyl-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292963.png)
![2-(11-Ethyl-15-methyl-9,13-dioxo-8,18-dioxa-14,16-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,12(17),15-hexaen-14-yl)acetonitrile](/img/structure/B292964.png)

![2-(phenylacetyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B292967.png)


